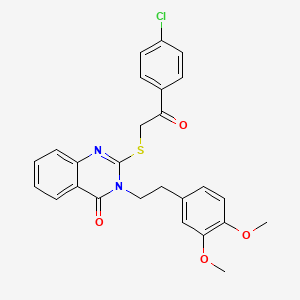

2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(3,4-dimethoxyphenethyl)quinazolin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(3,4-dimethoxyphenethyl)quinazolin-4(3H)-one” is a derivative of quinazolinone . Quinazolinone and its derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utility .

Synthesis Analysis

Quinazolinone derivatives have been synthesized using various methods, including microwave-assisted and classical methods . These methods have been used to produce quinazolinone derivatives in high yields . The synthesis of these compounds is a significant target in medicinal chemistry .Scientific Research Applications

Structural Analysis and Molecular Interactions

- Research has delved into the structural analysis of quinazolinone derivatives, revealing insights into their molecular conformations and interactions. The study of hydrogen-bonded dimers and pi-stacked chains in similar compounds provides a foundation for understanding their chemical behavior and potential applications in drug design (Silvia Cruz et al., 2006).

Synthesis and Biological Activity

- Novel synthetic pathways have been explored to create quinazolinone derivatives with enhanced biological activities. The synthesis of octahydroquinazoline derivatives structurally similar to prazosin indicates the compound's relevance in studying cardiovascular effects (O. El-Sabbagh et al., 2010). Additionally, the synthesis and microbial studies of quinazolinone derivatives have shown promising antibacterial and antifungal activities, highlighting their potential in antimicrobial research (N. Patel et al., 2010).

Antihistamine and Antioxidant Potential

- The compound and its derivatives have been evaluated for antihistamine and antioxidant potentials. A particular focus has been on their efficacy in inhibiting histamine-induced bronchospasm, suggesting their utility in respiratory ailments (V. Alagarsamy et al., 2014). Moreover, the antioxidant activity of polyphenolic derivatives of quinazolinone has been assessed, demonstrating significant therapeutic properties and potential for anticancer applications (Raluca Pele et al., 2022).

Diuretic and Antitumor Activities

- Investigations into the diuretic and antitumor activities of quinazolinone derivatives have contributed to the understanding of their pharmacological profiles. Studies have shown that certain derivatives exhibit significant diuretic activity, offering insights into their potential therapeutic applications (A. R. Maarouf et al., 2004). Furthermore, the synthesis and evaluation of quinazolinone derivatives as anticancer agents have revealed their broad-spectrum efficacy against various cancer cell lines, underscoring their importance in oncology research (M. Mohamed et al., 2016).

Mechanism of Action

While the specific mechanism of action for “2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(3,4-dimethoxyphenethyl)quinazolin-4(3H)-one” was not found in the search results, quinazolinone derivatives have been found to exhibit a variety of biological activities . For example, certain quinazolinone derivatives have been found to exhibit α-glucosidase inhibitory activity .

Future Directions

The future directions for research into quinazolinone derivatives like “2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(3,4-dimethoxyphenethyl)quinazolin-4(3H)-one” could include further investigation into their synthesis methods, their biological activities, and their potential applications in medicinal chemistry .

properties

IUPAC Name |

2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23ClN2O4S/c1-32-23-12-7-17(15-24(23)33-2)13-14-29-25(31)20-5-3-4-6-21(20)28-26(29)34-16-22(30)18-8-10-19(27)11-9-18/h3-12,15H,13-14,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMHYLCNWOUWQBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCN2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC=C(C=C4)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(3,4-dimethoxyphenethyl)quinazolin-4(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide hydrochloride](/img/structure/B2696595.png)

![3-(4-Tert-butylphenyl)-1-(3-chlorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2696601.png)

methanone](/img/structure/B2696607.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-{[2-(benzylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2696613.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,5-dimethylthiophene-2-carboxamide](/img/structure/B2696616.png)